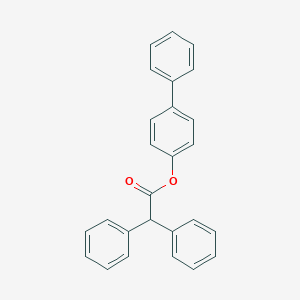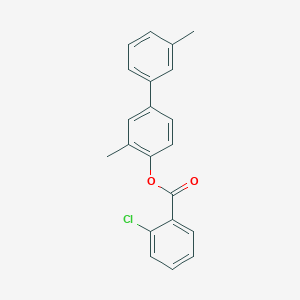![molecular formula C23H23N3OS B390439 2-(benzylsulfanyl)-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]acetohydrazide](/img/structure/B390439.png)
2-(benzylsulfanyl)-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a methylanilino group, and an acetohydrazide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzyl mercaptan with an appropriate aldehyde to form a benzylsulfanyl intermediate. This intermediate is then reacted with 4-methylaniline to introduce the methylanilino group. Finally, the acetohydrazide moiety is introduced through a condensation reaction with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The methylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with simpler structures.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The methylanilino group may interact with aromatic residues in enzymes or receptors, influencing their activity. The acetohydrazide moiety can form hydrogen bonds with various biomolecules, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-benzylsulfanyl-6-methoxy-4-methylquinazoline
- 4-(benzylsulfanyl)-2-methylbenzonitrile
- 2-(benzylsulfanyl)-4-methylquinoline
Uniqueness
2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Eigenschaften
Molekularformel |
C23H23N3OS |
|---|---|
Molekulargewicht |
389.5g/mol |
IUPAC-Name |
2-benzylsulfanyl-N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H23N3OS/c1-26(21-10-6-3-7-11-21)22-14-12-19(13-15-22)16-24-25-23(27)18-28-17-20-8-4-2-5-9-20/h2-16H,17-18H2,1H3,(H,25,27)/b24-16+ |
InChI-Schlüssel |
IEIKQUTXSJPTKO-LFVJCYFKSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3 |
Isomerische SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3 |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 5-[(4-{3,5-bisnitrophenoxy}benzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B390356.png)

![N-[3-nitro-5-(4-iodophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B390360.png)


![Ethyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B390367.png)

![4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE](/img/structure/B390370.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B390371.png)

![N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide](/img/structure/B390375.png)

![N-{4-[benzoyl-4-(2-furoylamino)anilino]phenyl}-2-furamide](/img/structure/B390377.png)
![3,4'-Dimethyl[1,1'-biphenyl]-4-yl benzenesulfonate](/img/structure/B390379.png)
